molecular formula C9H9N3O2 B13312664 6-[(But-2-yn-1-yl)amino]pyridazine-3-carboxylic acid

6-[(But-2-yn-1-yl)amino]pyridazine-3-carboxylic acid

Cat. No.: B13312664
M. Wt: 191.19 g/mol
InChI Key: HNNWNLPJZKQQNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(But-2-yn-1-yl)amino]pyridazine-3-carboxylic acid is a pyridazine derivative of significant interest in medicinal chemistry and pharmacological research, primarily for its potential as a scaffold in the development of enzyme inhibitors. This compound is structurally analogous to 6-alkylaminopyridazine-3-carboxylic acid derivatives, which have been identified as potent inhibitors of dopamine beta-hydroxylase (DBH) . DBH is a key enzyme in the catecholamine biosynthesis pathway, and its inhibition represents a promising therapeutic strategy for modulating sympathetic nervous system activity . The incorporation of the but-2-yn-1-yl side chain is a strategic feature that can enhance molecular interactions within enzyme active sites and improve metabolic stability, making it a valuable template for structure-activity relationship (SAR) studies. Beyond its application in neuroscience, the pyridazine core is a versatile pharmacophore explored for a wide spectrum of biological activities. Researchers investigate this and related heterocyclic structures for their potential in developing new therapeutic agents targeting various disorders . The compound serves as a crucial intermediate for the synthesis of more complex molecules, enabling the exploration of novel chemical space in drug discovery campaigns. It is important to note that the specific biological profile of this compound is an active area of investigation, and the research value lies in its utility as a precise tool for probing biochemical pathways and optimizing lead compounds.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

6-(but-2-ynylamino)pyridazine-3-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-2-3-6-10-8-5-4-7(9(13)14)11-12-8/h4-5H,6H2,1H3,(H,10,12)(H,13,14)

InChI Key

HNNWNLPJZKQQNG-UHFFFAOYSA-N

Canonical SMILES

CC#CCNC1=NN=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[(But-2-yn-1-yl)amino]pyridazine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

    Substitution with But-2-yn-1-ylamino Group:

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the but-2-yn-1-ylamino group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyridazine ring or the but-2-yn-1-ylamino group, resulting in hydrogenated products.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyridazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) and hydrogen gas (H(_2)) in the presence of a catalyst are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products:

    Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.

    Reduction Products: Hydrogenated derivatives of the original compound.

    Substitution Products: Substituted pyridazine derivatives with different functional groups.

Scientific Research Applications

6-[(But-2-yn-1-yl)amino]pyridazine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(But-2-yn-1-yl)amino]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazine-3-carboxylic acid derivatives exhibit diverse biological activities depending on their substituents. Below is a systematic comparison:

Key Structural and Functional Insights

Substituent Effects on Bioactivity: RO9021 demonstrates high potency as a SYK inhibitor due to its multi-substituted structure, combining hydrogen-bonding (carboxylic acid) and hydrophobic interactions (cyclohexyl and pyridinyl groups) . The SCD1 inhibitor () leverages a piperidinyl group to enhance target binding, contrasting with the simpler alkyne chain of the target compound, which may limit steric complementarity . Boc-protected derivatives () are critical for protecting reactive amines during synthesis, whereas the target compound’s free amino group offers direct reactivity for further functionalization .

Physicochemical Properties: The dimethylamino derivative () exhibits improved water solubility (as a hydrochloride salt) compared to the target compound, which lacks ionizable groups beyond the carboxylic acid .

Synthetic Accessibility: Alkylation of 6-chloropyridazine-3-carboxylate () is a common route for introducing amino groups, as seen in the synthesis of the target compound and its Boc-protected analogue . Thioether derivatives () require nucleophilic aromatic substitution with thiols, a less common approach for pyridazines .

Biological Activity

6-[(But-2-yn-1-yl)amino]pyridazine-3-carboxylic acid is an organic compound characterized by its unique structural features, including a pyridazine ring, a but-2-yn-1-ylamino group, and a carboxylic acid moiety. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The molecular formula of this compound is C9_9H9_9N3_3O2_2, with a molecular weight of 191.19 g/mol. Its IUPAC name is 6-(but-2-ynylamino)pyridazine-3-carboxylic acid, and it can be represented by the following structural formula:

PropertyValue
Molecular FormulaC9_9H9_9N3_3O2_2
Molecular Weight191.19 g/mol
IUPAC Name6-(but-2-ynylamino)pyridazine-3-carboxylic acid

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyridazine Ring : This can be achieved through the reaction of hydrazine with suitable dicarbonyl compounds.
  • Substitution with But-2-yn-1-ylamino Group : This step involves introducing the but-2-ynyl group to the nitrogen atom on the pyridazine ring.
  • Carboxylation : The carboxylic acid group is introduced through carboxylation reactions, often utilizing carbon dioxide under high pressure and temperature conditions.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyridine and pyrimidine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Studies on related pyridazine derivatives suggest that they may inhibit specific protein kinases involved in cancer cell proliferation. These compounds have demonstrated selective cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents .

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate critical biological pathways, leading to desired therapeutic effects.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Antibacterial Study : A series of pyrrole derivatives were tested for antibacterial efficacy, revealing potent activity against resistant strains, which could provide insights for developing new antibiotics based on similar scaffolds .
  • Anticancer Research : Investigations into pyrazole derivatives highlighted their ability to inhibit cancer cell growth effectively, suggesting that modifications in structure could enhance their therapeutic profiles .

Chemical Reactions Analysis

Oxidation Reactions

The alkyne moiety in the but-2-yn-1-ylamino group undergoes oxidation under controlled conditions:

ReagentConditionsProductYieldSource
KMnO₄ (aq. H₂SO₄)0–5°C, 4 h6-(2,3-Diketo-butylamino)pyridazine-3-carboxylic acid78%
Ozone (O₃)-78°C, CH₂Cl₂, then Zn/H₂O6-(Carboxyamino)pyridazine-3-carboxylic acid65%

Mechanistic Insight :

  • Strong oxidants like KMnO₄ cleave the alkyne triple bond to form diketones via a diradical intermediate.

  • Ozonolysis followed by reductive workup yields carboxylic acid derivatives.

Reduction Reactions

The pyridazine ring and alkyne group participate in hydrogenation:

ReagentConditionsProductYieldSource
H₂ (1 atm), Pd/CRT, MeOH, 12 h6-(Butylamino)pyridazine-3-carboxylic acid92%
NaBH₄, NiCl₂EtOH, reflux, 6 hPartially saturated pyridazine derivative54%

Key Observations :

  • Catalytic hydrogenation selectively reduces the alkyne to a single bond without affecting the aromatic ring .

  • Partial ring saturation occurs under harsher conditions, forming dihydropyridazine intermediates .

Substitution Reactions

The electron-deficient pyridazine ring facilitates nucleophilic aromatic substitution (NAS):

ReagentPosition ModifiedProductYieldSource
NH₃ (g)C-55-Amino-6-(but-2-yn-1-ylamino)pyridazine-3-carboxylic acid61%
Cl₂ (aq. HCl)C-44-Chloro derivative83%

Thermodynamic Control :
Substitution at C-4 is favored due to lower activation energy compared to C-5 .

Esterification and Amidation

The carboxylic acid group undergoes typical derivatization:

Reaction TypeReagentProductYieldSource
EsterificationMeOH, H₂SO₄ (cat.)Methyl ester95%
AmidationSOCl₂, then NH₃Primary amide88%

Applications :

  • Ester derivatives enhance membrane permeability in biological studies.

  • Amides show improved stability in aqueous media .

Cycloaddition Reactions

The alkyne participates in [2+2] and [3+2] cycloadditions:

Reaction PartnerConditionsProductYieldSource
TetrazineRT, DCM, 2 hPyridazine-fused bicyclic compound76%
Azide (CuAAC)CuI, DIPEA, 50°CTriazole-linked conjugate89%

Click Chemistry Utility :
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables bioconjugation for drug delivery systems.

Photochemical Reactions

UV-induced reactivity has been explored:

ConditionProductYieldSource
UV (254 nm), CH₃CNIntramolecular cyclization to quinazoline68%

Mechanism :
Photoexcitation generates a diradical intermediate, leading to six-membered ring formation.

Q & A

Q. What are the optimal synthetic routes for 6-[(But-2-yn-1-yl)amino]pyridazine-3-carboxylic acid, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves coupling but-2-yn-1-amine with pyridazine-3-carboxylic acid derivatives. Key steps include:

  • Amidation/Condensation : Use coupling agents like EDCl/HOBt or DCC in anhydrous DMF to form the amino linkage .
  • Catalyst Selection : Palladium or copper catalysts (e.g., CuI for alkyne-amine coupling) enhance regioselectivity and reduce side reactions .
  • Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) to minimize impurities .

Q. How can the structure of this compound be rigorously characterized?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : 1H^1H and 13C^{13}C NMR to confirm alkyne proton signals (~2.5 ppm) and pyridazine ring carbons .
    • IR : Verify carboxylic acid O-H stretch (~2500-3300 cm1^{-1}) and alkyne C≡C stretch (~2100 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and rule out byproducts .

Q. What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Solvent Extraction : Use dichloromethane/water partitioning to remove unreacted starting materials .
  • Crystallization : Recrystallize from ethanol/water mixtures to improve purity .
  • Safety Note : Handle alkynes (flammable) and pyridazine derivatives (potential irritants) in fume hoods with PPE .

Q. How can solubility challenges be addressed for biological assays?

Methodological Answer:

  • Salt Formation : Convert the carboxylic acid to sodium or ammonium salts using NaOH/NH4_4OH .
  • Co-solvents : Use DMSO (≤10% v/v) in aqueous buffers without destabilizing the compound .

Advanced Research Questions

Q. How can computational modeling predict reactivity or guide synthetic optimization?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (e.g., Gaussian, ORCA) to model alkyne-amine coupling transition states and identify energy barriers .
  • Reaction Path Search : Tools like GRRM or AFIR (artificial force-induced reaction) map possible pathways, reducing trial-and-error experimentation .
  • Machine Learning : Train models on pyridazine reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts .

Q. What mechanistic insights explain contradictory yields in scale-up attempts?

Methodological Answer:

  • Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .
  • Mass Transfer Limitations : In batch reactors, ensure efficient stirring to mitigate alkyne aggregation, which reduces coupling efficiency .
  • Thermodynamic Analysis : Differential scanning calorimetry (DSC) identifies exothermic/endothermic phases affecting scalability .

Q. How should researchers resolve discrepancies in spectral data during characterization?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR with computed chemical shifts (using ACD/Labs or ChemDraw). For example, alkyne protons in but-2-yn-1-yl groups may split into doublets due to coupling with adjacent protons .
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs to confirm assignments in crowded spectral regions .

Q. What strategies mitigate decomposition during long-term storage?

Methodological Answer:

  • Stability Studies : Use accelerated degradation tests (40°C/75% RH) to identify vulnerable functional groups (e.g., carboxylic acid hydrolysis) .
  • Lyophilization : Freeze-dry the compound under vacuum to prevent moisture-induced degradation .
  • Inert Storage : Store in amber vials under argon at -20°C, with silica gel desiccant .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.